molecular formula C12H17NO4 B1530999 Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid CAS No. 59556-15-9

Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid

Cat. No. B1530999
CAS RN: 59556-15-9
M. Wt: 239.27 g/mol
InChI Key: RZUNIWMPWYOJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H17NO4 and a molecular weight of 239.27 .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as “Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Chemical Reactions Analysis

The Boc group in “Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid” is stable towards most nucleophiles and bases . This makes it possible to use a base-labile protection group such as Fmoc in an orthogonal protection strategy .


Physical And Chemical Properties Analysis

“Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid” has a molecular weight of 239.27 and a molecular formula of C12H17NO4 . It is used for research purposes and is not intended for diagnostic or therapeutic use . It should be stored at room temperature .

Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

A study by Ferrini et al. (2015) developed a protocol using ruthenium-catalyzed cycloaddition for preparing a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule relevant for creating peptidomimetics or biologically active compounds. This method addresses the Dimroth rearrangement issue, facilitating the synthesis of triazole-containing dipeptides and triazoles with HSP90 inhibitory activity (Ferrini et al., 2015).

Enantiomerically Pure β‐Amino Acids

Berkessel et al. (2002) described a simple one-pot procedure to obtain enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid. This compound is a key building block for helical β-peptides, illustrating the importance of cyclohexadiene structures in synthesizing biologically relevant molecules (Berkessel, Glaubitz, & Lex, 2002).

Cycloaddition of 3-borylpropenoic Acid Derivatives

Research by Rasset and Vaultier (1994) explored the Diels-Alder cycloaddition of E-vinylboronic esters with 1,3-butadiene, yielding adducts that upon further manipulation can lead to the synthesis of trans-β-amino boronic acid derivatives. This study demonstrates the versatility of cyclohexadiene derivatives in synthesizing complex molecular structures with potential applications in medicinal chemistry (Rasset & Vaultier, 1994).

Novel Pseudoaromatic Amino Acids Synthesis

Middleton et al. (2004) developed a concise synthesis route for novel homochiral aromatic amino acid surrogates, incorporating a tetrahydroindazole or a benzisoxazole system. This synthesis showcases the application of Boc-protected cyclic compounds in creating innovative structures for peptide assembly, highlighting the potential of Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid analogs in research (Middleton et al., 2004).

Catalysis and Activation

The work of Hall (2019) on boronic acid catalysis illustrates the broader context in which Boc-protected amino acids and their derivatives could play a role. Boronic acid catalysis can activate carboxylic acids for the formation of amides, cycloadditions, and conjugate additions, suggesting potential for Boc-protected cyclohexadiene derivatives in synthetic chemistry applications (Hall, 2019).

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexa-1,3-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUNIWMPWYOJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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